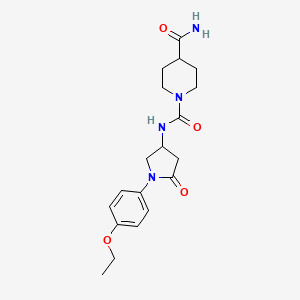![molecular formula C11H13NO6 B2712940 [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid CAS No. 337493-89-7](/img/structure/B2712940.png)
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid, also known as carboxymethyl-2,4-dihydroxyphenylalanine (CDOPA), is a synthetic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CDOPA is a compound that is structurally similar to the neurotransmitter dopamine and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CDOPA is not fully understood, but it is believed to act through multiple pathways. CDOPA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. CDOPA has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects
CDOPA has been shown to have a range of biochemical and physiological effects. CDOPA has antioxidant properties and can scavenge free radicals, reducing oxidative stress. CDOPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CDOPA has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
CDOPA has several advantages for use in lab experiments. CDOPA is stable and easy to synthesize, making it readily available for research purposes. CDOPA has also been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, CDOPA has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for research on CDOPA. One area of interest is the development of CDOPA-based drugs for the treatment of Parkinson's disease and other neurodegenerative diseases. Another area of interest is the use of CDOPA as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of CDOPA and its potential therapeutic applications in other diseases.
Synthesis Methods
CDOPA can be synthesized using a multi-step process that involves the reaction of 2,4-dihydroxybenzaldehyde with glycine, followed by [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acidlation using chloroacetic acid. The resulting compound is then purified using chromatography techniques to obtain pure CDOPA.
Scientific Research Applications
CDOPA has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, CDOPA has been shown to have neuroprotective effects by preventing the degeneration of dopaminergic neurons. In Alzheimer's disease, CDOPA has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In cancer, CDOPA has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[carboxymethyl-[(2,4-dihydroxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-7(9(14)3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCPBLFBWDYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2712858.png)
![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)




![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)


![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)